1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine
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Overview
Description
1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is a heterocyclic compound featuring a pyrazole ring system. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via cyclocondensation of hydrazine with a 1,3-diketone or β-keto ester.
Alkylation: The pyrazole ring is then alkylated using ethyl iodide to introduce the ethyl group at the nitrogen position.
N-Substitution: The final step involves the substitution of the pyrazole ring with a propyl group at the nitrogen position using propyl bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
- 1-Ethyl-3-methyl-1H-pyrazole-5-amine
- 1-Propyl-3-methyl-1H-pyrazole-5-amine
- 1-Ethyl-3-propyl-1H-pyrazole-5-amine
Uniqueness: 1-Ethyl-N-[(1-propyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other pyrazole derivatives .
Properties
Molecular Formula |
C12H19N5 |
---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
1-ethyl-N-[(2-propylpyrazol-3-yl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H19N5/c1-3-7-17-12(5-6-14-17)9-13-11-8-15-16(4-2)10-11/h5-6,8,10,13H,3-4,7,9H2,1-2H3 |
InChI Key |
ZTRQHQNUBLKDMH-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=CC=N1)CNC2=CN(N=C2)CC |
Origin of Product |
United States |
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